molecular formula C9H7BrO4 B1429914 Methyl 3-bromo-5-formyl-4-hydroxybenzoate CAS No. 706820-79-3

Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Cat. No.: B1429914
CAS No.: 706820-79-3
M. Wt: 259.05 g/mol
InChI Key: XHKGRKFKESLQFV-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-formyl-4-hydroxybenzoate” is a research compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol. It is used as an intermediate for pharmaceuticals .


Synthesis Analysis

This compound can be synthesized through an unsymmetrical Ullman reaction between methyl 5-bromovanillate (II) and methyl 3-bromo-4-hydroxybenzoate (III). This reaction yields all three possible dicarbomethoxy-dibenzo-p-dioxins, which are then separated by repeated chromatography over silica gel .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is slightly soluble in water . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not available in the retrieved resources.

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 3-bromo-5-formyl-4-hydroxybenzoate has been studied in various contexts related to chemical synthesis and reactions. The formylation of hydroxybenzo[b]thiophen under modified Gattermann conditions has been explored, with compounds like this compound being potential intermediates or products in such reactions (Chakrabarti, Chapman, & Clarke, 1969). Similarly, electrophilic substitution reactions of hydroxybenzo[b]thiophen derivatives have been investigated, which might involve compounds such as this compound (Clarke, Scrowston, & Sutton, 1973).

Organic Synthesis Applications

In the field of organic synthesis, derivatives of 4-hydroxybenzoic acid and its esters, which are chemically related to this compound, have been prepared, indicating the relevance of such compounds in synthetic chemistry (Cavill, 1945). The synthesis of related benzenesulfonamide derivatives and their application in photodynamic therapy for cancer treatment is another area of interest (Pişkin, Canpolat, & Öztürk, 2020).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of compounds similar to this compound have been described, highlighting their potential use in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Pharmaceutical and Biomedical Applications

Methyl 4-hydroxybenzoate, a compound related to this compound, has been studied for its potential in pharmaceutical and biomedical applications, such as in cosmetics, drug, and food preservatives (Sharfalddin et al., 2020).

Sensor Development

A chemosensor based on methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a compound related to this compound, has been synthesized for selective detection of aluminum ions, with potential applications in living cell imaging (Ye et al., 2014).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 3-bromo-5-formyl-4-hydroxybenzoate . For instance, the compound’s reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature and light exposure.

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The compound should be stored in a refrigerator and handled with appropriate personal protective equipment .

Future Directions

The future directions for the use of this compound are not specified in the available resources. Given its use as an intermediate for pharmaceuticals and in the preparation of selective inhibitors , it’s likely that future research could explore these areas further.

Properties

IUPAC Name

methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKGRKFKESLQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856769
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-79-3
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Proceeding as in Reference 9, but substituting methyl 3-formyl4-hydroxybenzoate (12.0 g, 66.6 mmol, 1 eq.) and N-bromosuccinimide (12.45 g, 69.9 mmol, 1.05 eq.) gave methyl 3-bromo-5-formyl-4-hydroxybenzoate (12.6 g) as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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